molecular formula C6H6N2O2S B1278754 2-Amino-5-nitrobenzenethiol CAS No. 23451-98-1

2-Amino-5-nitrobenzenethiol

Cat. No. B1278754
CAS RN: 23451-98-1
M. Wt: 170.19 g/mol
InChI Key: UJDSRXSZJCJVCS-UHFFFAOYSA-N
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Description

2-Amino-5-nitrobenzenethiol is a compound that is not directly synthesized or characterized in the provided papers. However, the papers do discuss related compounds and their properties, which can provide insights into the behavior of similar molecules. The amino and nitro substituents are known to have significant effects on the electronic system of benzene rings, influencing the directionality of electrophilic substitution reactions .

Synthesis Analysis

The synthesis of related compounds, such as 4-aminobenzenethiol, involves nucleophilic substitution and reduction reactions starting from p-nitrochlorobenzene . Another related compound, 2-amino-5-methyl-3-nitrobenzenethiol, is prepared through alkaline hydrolysis of a benzothiazole derivative, followed by condensation with halonitrobenzenes . These methods suggest that the synthesis of 2-amino-5-nitrobenzenethiol could potentially be achieved through similar nucleophilic substitution and reduction strategies.

Molecular Structure Analysis

The molecular structure of 5-amino-2-nitrobenzoic acid, a compound with a similar substitution pattern to 2-amino-5-nitrobenzenethiol, has been determined by X-ray diffraction. It crystallizes in the monoclinic P21/c space group, and its molecules form dimers through intermolecular hydrogen bonds . This information can be indicative of the potential molecular interactions and crystalline structure that 2-amino-5-nitrobenzenethiol might exhibit.

Chemical Reactions Analysis

The amino and nitro groups on a benzene ring can direct electrophilic aromatic substitution. The amino group activates the ortho and para positions, while the nitro group deactivates these positions . The reactivity of 2-amino-5-nitrobenzenethiol would likely be influenced by these substituent effects, favoring reactions at specific positions on the benzene ring.

Physical and Chemical Properties Analysis

The physical properties of related compounds, such as 4-aminobenzenethiol, include a white powder appearance and a melting point range of 39.1°C to 40.9°C . The chemical properties of nitro and amino substituted benzene derivatives are characterized by their reactivity in electrophilic substitution and their ability to form various heterocyclic compounds . The IR spectra of 2-aminobenzoxazole derivatives indicate that these compounds exist in different forms depending on their state (solid or solution) . These insights can be extrapolated to predict the physical and chemical properties of 2-amino-5-nitrobenzenethiol.

Scientific Research Applications

Plasmon-Driven Selective Reduction Reactions

  • Application: 2-Amino-5-nitrobenzenethiol (2A-5-NBT) is used in plasmon-driven selective reduction reactions. Researchers found that 2A-5-NBT can be selectively reduced to 3,3'-dimercapto-4,4'-diaminoazobenzene in aqueous environments using surface-enhanced Raman scattering spectroscopy. This process is significant for synthesizing aromatic azobenzene derivatives, which have wide applications in industries like dyes, food additives, and drugs (Ding, Chen, Li, & Sun, 2015).

Synthesis of Phenothiazines

  • Application: 2-Amino-5-nitrobenzenethiol is involved in the synthesis of phenothiazines, a class of organic compounds with notable pharmacological activities. Through a process known as Smiles rearrangement, it's used to produce various phenothiazine derivatives, which are explored for their potential medicinal properties, including anticancer activities (Al-Abdalla, Jain, & Gupta, 1995).

Photoreduction on Silver Nanoparticles

  • Application: The compound has been used in studies demonstrating selective photoreduction of nitroaromatic compounds on silver nanoparticles. This research has implications in environmental science and nanotechnology, showing that irradiating nitroaromatic compounds like 2,4-dinitrobenzenethiol with visible light can convert them into 2-amino derivatives (Xia et al., 2012).

Biodegradation Studies

  • Application: 2-Amino-5-nitrobenzenethiol is relevant in biodegradation research. For example, studies on bacterial strains capable of degrading nitrobenzene derivatives show the transformation of these compounds into amino derivatives, revealing pathways for environmental bioremediation (Katsivela, Wray, Pieper, & Wittich, 1999).

Catalytic Coupling Reaction Mechanisms

  • Application: The compound is also central to studies on catalytic coupling reactions. Research using density functional theory examined the transformation of 4-nitrobenzenethiol to 4,4'-dimercaptoazobenzene on silver clusters. This has implications for understanding catalytic processes at the molecular level (Chen et al., 2017).

Molecular Electronic Devices

  • Application: A molecule containing a nitroamine redox center, closely related to 2-amino-5-nitrobenzenethiol, was used in a molecular electronic device. This research highlights the potential of such compounds in developing advanced electronic materials with high on-off ratios and negative differential resistance (Chen, Reed, Rawlett, & Tour, 1999).

properties

IUPAC Name

2-amino-5-nitrobenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2S/c7-5-2-1-4(8(9)10)3-6(5)11/h1-3,11H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJDSRXSZJCJVCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30450796
Record name 2-Amino-5-nitrobenzenethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30450796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-nitrobenzenethiol

CAS RN

23451-98-1
Record name 2-Amino-5-nitrobenzenethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30450796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred suspension of 6-nitrobenzo[d]thiazole (1.64 g, 9.10 mmol) in ethanol (16 mL) was added hydrazine hydrate (2.66 mL, 54.6 mmol). The resulting dark solution was stirred overnight at room temperature. The mixture was then diluted with water and slowly acidified with 3 M HCl, giving a yellow suspension. The mixture was then extracted with dichloromethane. The combined organics were dried, filtered, and concentrated, giving a yellow solid, used directly in the subsequent reaction. 1H NMR (DMSO-d6) δ 8.09 (brs, 1H), 7.87 (d, J=8.7 Hz, 1H), 6.74 (d, J=9.0 Hz, 1H), 6.27 (brs, 2H); MS-EI: (m/z, %) 170 (M+, 100), 140 (28), 124 (35).
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1.64 g
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16 mL
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2.66 mL
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( 28 )
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Synthesis routes and methods II

Procedure details

To a suspension of 6-nitrobenzo[d]thiazole (5 g, 27.7 mmol) in ethanol (45 mL) was added hydrazine hydrate (8.10 mL, 166 mmol). The resulting mixture (dark red) was stirred overnight at room temperature. The mixture was then acidified by the slow, careful addition of 3M HCl in water (50 mL). This mixture was further diluted with water (50 mL), and the resulting yellow/orange precipitate was extracted with dichloromethane (3×). The combined organics were dried, filtered, and concentrated, giving an orange solid (4.62 g, 98%). 1H NMR (DMSO-d6) δ 8.12-8.09 (m, 1H), 7.88-7.85 (m, 1H), 6.75-6.71 (m, 1H), 6.28 (brs, 2H); ESI-MS (m/z, %): 170 (MH+, 100).
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5 g
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reactant
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45 mL
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8.1 mL
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50 mL
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50 mL
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Yield
98%

Synthesis routes and methods III

Procedure details

(7-Nitro-1,1-dioxo-1,4-dihydro-1λ6-benzo[1,4]thiazin-3-yl)-acetic acid ethyl ester (12b) was prepared by alkylation and cyclization of 2-amino-5-nitro-thiophenol (11) and ethyl 3-chloroacetoacetate (17) to afford ethyl [4H-benzo[1,4]thiazin-(3E)-ylidene]-acetate (12a). The thiophenol 11 was prepared by unraveling 6-nitro-benzothiazole (10; CAS Reg. No. 2942-06-5). The alkylation of thiols and amines is optionally carried out in a solvent or mixture of solvents such as DCM, DMF, PhH, toluene, chlorobenzene, THF, PhH/THF, dioxane, MeCN or sulfolane with an alkylating agent such as an alkyl 3-chloroacetoacetate, optionally in the presence of a tertiary amine organic base or in the presence of an inorganic base, conveniently at temperatures between 0 and 150° C., preferably at temperatures between 0 and 100° C. Cyclization of the intermediate aminoketone occurs spontaneously under the reaction condition to afford 12a. Oxidation of the sulfide to the corresponding sulfone (12a→12b) and hydrolysis of the ethyl ester (12b→13) were carried out using standard protocols to afford 13.
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0 (± 1) mol
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thiols
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amines
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alkyl 3-chloroacetoacetate
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tertiary amine
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PhH THF
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Synthesis routes and methods IV

Procedure details

To a stirred solution of 6-nitrobenzothiazole (30 g, 0.1665 mol) in ethanol (500 mL) is added 100% hydrazine hydrate (60.2 mL, 1.931 mol). The mixture is refluxed for 2 h at which time the solution turns red. The reaction is quenched by the addition of ice cold conc. HCl until the red color disappears. The resulting solid is filtered, washed with water (25 mL) and dried under high vacuum to give the title compound as a yellow solid (28.96 g, 84%), MS m/z 171.5 (M+H)+.
Quantity
30 g
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reactant
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60.2 mL
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500 mL
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solvent
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Yield
84%

Synthesis routes and methods V

Procedure details

Commercially available 6-nitrobenzothiazole can be treated with hydrazine to obtain the 2-amino-5-nitro-benzenethiol, which can subsequently be reacted with chloroacetoacetate to give the (7-nitro-4H-benzo[1,4]thiazin-3-yl)-acetic acid ethyl ester. Reduction of the nitro group to the amino group can be accomplished by reaction with tin(II) chloride. Subsequent reaction with methansulfonyl chloride can be used to obtain the corresponding sulfonamide. Protection of both nitrogens with a suitable protecting group such as a Boc group can be achieved by using standard methods for protecting amino groups. The sulfide can be oxidized using a suitable oxidizing reagent (e.g., MCPBA) to give the sulfone. Finally, deprotection of the amino groups using trifluoroacetic acid can be used to afford the desired (7-methanesulfonylamino-1,1-dioxo-1,4-dihydro-1λ6-benzo[1,4]thiazin-3-yl)-acetic acid ethyl ester intermediate.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-5-nitrobenzenethiol
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
2-Amino-5-nitrobenzenethiol

Citations

For This Compound
25
Citations
X Xie, N Gao, L Wang, Y Fang… - The Journal of Physical …, 2023 - ACS Publications
… In this work, two typical Ag-plasmon-catalyzed reactions in aqueous environments are studied, in which the selective reduction reactions of 2-amino-5-nitrobenzenethiol (2A-5NBT) …
Number of citations: 0 pubs.acs.org
Q Ding, M Chen, Y Li, M Sun - Scientific reports, 2015 - nature.com
… We successfully realised plasmon-driven selective reduction reactions of 2-amino-5-nitrobenzenethiol (2A-5-NBT) to 3,3’-dimercapto-4,4’-diaminoazobenzene , an azobenzene …
Number of citations: 24 www.nature.com
L Cui, X Ren, X Yang, P Wang, Y Qu… - Journal of Raman …, 2016 - Wiley Online Library
… The stability of plasmon-driven selective reduction reactions of 2-amino-5-nitrobenzenethiol to 3,3′-dimercapto-4,4′-diaminoazobenzene were studied by measuring the time-…
Z Zhang, P Xu, X Yang, W Liang, M Sun - Journal of Photochemistry and …, 2016 - Elsevier
… The molecule of 2-amino-5-nitrobenzenethiol is a novel molecule that contains nitro, amino, enzyl and −SH groups, which could be used to detect the competition between reduction …
Number of citations: 99 www.sciencedirect.com
L Wang, X Zeng, T Liu, X Zhang, H Wei… - Journal of Physics D …, 2016 - iopscience.iop.org
… The detecting molecules are benzene-1,4-dithiol (BDT) and 2-amino-5-nitrobenzenethiol (2A-5NBT); one coats the silver particle–wire and the other is located at the surface of the gold …
Number of citations: 10 iopscience.iop.org
TT Tasi, TW Lin, LD Shao, HH Shen - RSC advances, 2016 - pubs.rsc.org
… Ding et al. have studied the plasmon-driven chemical reaction of 2-amino-5-nitrobenzenethiol modified on the roughened Ag electrode in the aqueous environment. Both experimental …
Number of citations: 8 pubs.rsc.org
X Ren, E Cao, W Lin, Y Song, W Liang, J Wang - RSC Advances, 2017 - pubs.rsc.org
… The reaction product, 2-amino-5-nitrobenzenethiol (2A-5-NBT), is stable in aqueous environments and unstable in the atmosphere. Fig. 23(d) demonstrates that the intermediate …
Number of citations: 63 pubs.rsc.org
LB Zhao, XX Liu, DY Wu - The Journal of Physical Chemistry C, 2016 - ACS Publications
… Until very recently, Ding et al. proposed that a similar molecule, 2-amino-5-nitrobenzenethiol, was selectively reduced to an azobenzene-like species from the time-dependent SERS …
Number of citations: 14 pubs.acs.org
O Demeter, EA Fodor, M Kállay, G Mező… - … A European Journal, 2016 - Wiley Online Library
… Disassembling the thiazole ring of 2 with hydrazine-hydrate afforded 2-amino-5-nitrobenzenethiol (3) in excellent yield. Compound 3 was then treated with ethyl-cyanoacetate to afford 4 …
M Erdogan, B Kilic, RI Sagkan, F Aksakal… - European Journal of …, 2021 - Elsevier
… In the synthesis of final compounds 21a-b, commercially available 2-amino-5-nitrophenol and 2-amino-5-nitrobenzenethiol (16) synthesized in our laboratory were used as starting …
Number of citations: 24 www.sciencedirect.com

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